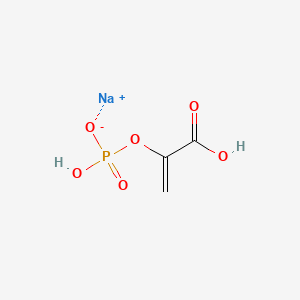

Sodium 1-carboxyvinyl hydrogenphosphate

Vue d'ensemble

Description

Sodium 1-carboxyvinyl hydrogenphosphate is a chemical compound with the molecular formula C₃H₄NaO₆P. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is often used in research settings due to its versatility and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sodium 1-carboxyvinyl hydrogenphosphate can be synthesized through several methods. One common approach involves the reaction of phosphoenolpyruvic acid with sodium hydroxide. The reaction typically occurs under controlled conditions to ensure the purity and stability of the final product.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors. The process includes the careful addition of reagents, precise temperature control, and continuous monitoring to achieve high yields and consistent quality.

Analyse Des Réactions Chimiques

Types of Reactions: Sodium 1-carboxyvinyl hydrogenphosphate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can convert this compound into other useful derivatives.

Substitution: It can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or other reduced forms.

Applications De Recherche Scientifique

Sodium 1-carboxyvinyl hydrogenphosphate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: This compound plays a role in metabolic studies and enzyme kinetics.

Medicine: It is investigated for its potential therapeutic effects and as a component in drug formulations.

Industry: this compound is utilized in the production of polymers, coatings, and other industrial materials.

Mécanisme D'action

The mechanism by which sodium 1-carboxyvinyl hydrogenphosphate exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes involved in metabolic pathways, influencing the production of key metabolites and energy molecules.

Comparaison Avec Des Composés Similaires

- Phosphoenolpyruvic acid monopotassium salt

- Potassium 1-carboxyvinyl hydrogenphosphate

Comparison: Sodium 1-carboxyvinyl hydrogenphosphate is unique due to its sodium ion, which can influence its solubility and reactivity compared to its potassium counterparts. This difference can affect its behavior in chemical reactions and its applications in various fields.

Activité Biologique

Sodium 1-carboxyvinyl hydrogenphosphate, commonly referred to as phosphoenolpyruvate (PEP) in its sodium salt form, is a significant biochemical compound involved in various metabolic pathways. This article explores its biological activity, focusing on its role in energy metabolism, enzyme interactions, and potential therapeutic applications.

- Molecular Formula : C₃H₄NaO₆P

- Molecular Weight : Approximately 206.131 g/mol

- CAS Number : 4265-07-0

- Melting Point : Approximately 170 °C (decomposes)

Role in Metabolism

This compound serves as an essential intermediate in glycolysis and gluconeogenesis. It is primarily involved in the following processes:

-

Energy Production :

- PEP is a key substrate for pyruvate kinase, which catalyzes the conversion of PEP to pyruvate, generating ATP, the primary energy currency of cells.

- It plays a critical role in maintaining cellular energy levels and metabolic homeostasis.

- Metabolic Regulation :

Enzyme Interactions

This compound interacts with several key enzymes:

- Pyruvate Kinase : Catalyzes the conversion of PEP to pyruvate, facilitating energy production.

- Phosphoenolpyruvate Carboxykinase (PEPCK) : Converts oxaloacetate to PEP during gluconeogenesis, crucial for glucose synthesis from non-carbohydrate sources .

- Phosphatases : These enzymes hydrolyze phosphate esters, and studying their interaction with PEP can provide insights into various cellular functions and regulatory mechanisms.

Case Studies and Research Findings

Research has demonstrated the biological significance of this compound across various fields:

- Metabolic Disorders : Studies have shown that manipulating PEP levels can influence insulin sensitivity and glucose uptake in muscle cells, suggesting potential therapeutic avenues for treating type 2 diabetes.

- Cancer Research : Emerging evidence indicates that PEP may play a role in cancer metabolism, particularly in how cancer cells utilize glycolytic pathways for rapid energy production .

Table: Summary of Biological Activities of this compound

| Biological Activity | Description |

|---|---|

| Energy Production | Substrate for pyruvate kinase; generates ATP during glycolysis. |

| Metabolic Regulation | Influences glucose metabolism; potential effects on lipid synthesis. |

| Enzyme Interaction | Acts as a substrate for key enzymes like pyruvate kinase and PEPCK. |

| Role in Disease | Potential implications in diabetes management and cancer metabolism research. |

Applications in Research and Industry

This compound has diverse applications:

- Biochemical Research : Used as a substrate in enzyme assays to study metabolic pathways.

- Pharmaceutical Development : Investigated for its potential role in drug development targeting metabolic diseases and cancer.

- Biotechnology : Its unique properties make it suitable for applications in biofuels and other biotechnological processes.

Propriétés

IUPAC Name |

sodium;1-carboxyethenyl hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5O6P.Na/c1-2(3(4)5)9-10(6,7)8;/h1H2,(H,4,5)(H2,6,7,8);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NESXXUAWVHXRGX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(=O)O)OP(=O)(O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4NaO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53823-68-0 | |

| Record name | 2-Propenoic acid, 2-(phosphonooxy)-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium hydrogen 2-(phosphonatooxy)acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.446 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONOSODIUM PHOSPHOENOLPYRUVATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WW86W676S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.